molecular formula C22H17ClN4O3 B11643515 5-(2-((4-Chlorobenzyl)oxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide CAS No. 303106-25-4

5-(2-((4-Chlorobenzyl)oxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11643515
CAS No.: 303106-25-4
M. Wt: 420.8 g/mol
InChI Key: MKUNYVMPDFVNHE-ZMOGYAJESA-N
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Description

5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan moiety, and a chlorobenzyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the furan moiety: This step involves the condensation of the pyrazole derivative with furan-2-carbaldehyde in the presence of a suitable catalyst.

    Attachment of the chlorobenzyl group: This is usually done through an etherification reaction, where the phenolic hydroxyl group of the pyrazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzyl)-2-(((E)-furan-2-ylmethylene)hydrazono)thiazolidin-4-one
  • 2-Hydroxy-benzoic acid (5-(4-chloro-phenyl)-furan-2-ylmethylene)-hydrazide

Uniqueness

Compared to similar compounds, 5-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

303106-25-4

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O3/c23-16-9-7-15(8-10-16)14-30-21-6-2-1-5-18(21)19-12-20(26-25-19)22(28)27-24-13-17-4-3-11-29-17/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+

InChI Key

MKUNYVMPDFVNHE-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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